[2-(([4-(Acetylamino)phenyl]sulfonyl)amino)-1,3-thiazol-4-yl]acetic acid
Overview
Description
This compound is a derivative of acetic acid, with a complex structure that includes a thiazole ring and a sulfonyl group . The compound’s linear formula is C10H12N2O5S
.
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen atoms . It also contains an acetylamino group and a phenylsulfonyl group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, similar compounds often undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The molecular weight of this compound is 362.357 . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the sources .Scientific Research Applications
Synthesis and Antimicrobial Evaluation
- Compounds incorporating the sulfamoyl moiety, similar to "[2-(([4-(Acetylamino)phenyl]sulfonyl)amino)-1,3-thiazol-4-yl]acetic acid", have been synthesized for use as antimicrobial agents. This includes the synthesis of new heterocyclic compounds, which showed promising results in vitro for both antibacterial and antifungal activities (Darwish et al., 2014).
Antibacterial and Antifungal Activities
- Novel derivatives synthesized from similar chemical structures have demonstrated significant antibacterial and antifungal activities. For example, some derivatives of 7-chloro-2-[2-(2,6-dichlorophenyl)amino]benzyl-3-[4-(2-substituted phenyl-4-oxo-thiazolidin-3-yl)phenyl]sulfonamido-quinazolin-4(3H)-ones showed potent antimicrobial properties (Patel et al., 2010).
Tautomeric Behavior and Molecular Studies
- Investigations into the tautomeric behavior of molecules containing sulfonamide derivatives, like the one , have been conducted to understand their pharmaceutical and biological activities. Such studies utilize spectroscopic methods and contribute to the broader field of bioorganics and medicinal chemistry (Erturk et al., 2016).
Synthesis of Related Heterocycles
- Research into synthesizing new heterocycles based on similar sulfonamide compounds has been carried out, with these compounds showing potential antimicrobial activity. This includes the treatment of related compounds with various reagents to produce different derivatives (El‐Emary et al., 2002).
Application in Antimicrobial Synthesis
- The compound and its related derivatives have been utilized in the synthesis of various antimicrobial agents, demonstrating significant activity against bacteria and fungi. This includes synthesizing compounds like 1,4 Benzothiazine derivatives (Kalekar et al., 2011).
properties
IUPAC Name |
2-[2-[(4-acetamidophenyl)sulfonylamino]-1,3-thiazol-4-yl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O5S2/c1-8(17)14-9-2-4-11(5-3-9)23(20,21)16-13-15-10(7-22-13)6-12(18)19/h2-5,7H,6H2,1H3,(H,14,17)(H,15,16)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTDXWGPFHEOHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(([4-(Acetylamino)phenyl]sulfonyl)amino)-1,3-thiazol-4-yl]acetic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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